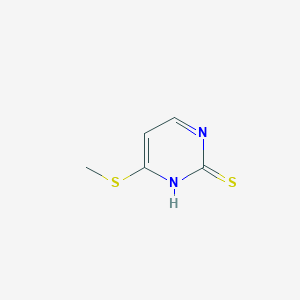

6-methylsulfanyl-1H-pyrimidine-2-thione

Description

Properties

IUPAC Name |

6-methylsulfanyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURQGPDJMIJXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287805 | |

| Record name | 6-(Methylthio)-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51674-12-5 | |

| Record name | 6-(Methylthio)-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51674-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Cyclocondensation with Thiourea

The most widely reported synthesis involves cyclocondensation of pyrrole-2-aldehyde, thiourea, and ethyl 3,5-dioxohexanoate. Two primary methodologies dominate:

Thermal Cyclocondensation

Heating an equimolar mixture in N,N-dimethylformamide (DMF) with concentrated sulfuric acid at 140–150°C for 2 hours yields the target compound after ice-water quenching and recrystallization from benzene. This method achieves moderate yields (45–55%) but requires stringent temperature control to avoid side product formation, such as N-alkylated derivatives.

Mechanistic Insights

Thiourea acts as a sulfur donor, facilitating ring closure through nucleophilic attack at the carbonyl carbon of ethyl 3,5-dioxohexanoate. The sulfuric acid catalyst protonates the aldehyde, enhancing electrophilicity for imine formation. Subsequent dehydration generates the pyrimidine ring, with the methylsulfanyl group introduced via in situ methylation.

Ultrasonic-Assisted Synthesis

Ultrasonication significantly enhances reaction efficiency. A mortar-ground mixture of pyrrole aldehyde, thiourea, and ethyl 3,5-dioxohexanoate in ethanol undergoes irradiation in an ultrasonic bath (30°C, 20–25 minutes), achieving a 63% yield. Key advantages include:

- Reduced reaction time (25 minutes vs. 2 hours thermally)

- Lower energy input

- Minimal byproduct formation due to controlled cavitation effects

Dehydrogenation of Dihydropyrimidinethiones

4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thiones serve as intermediates, synthesized via sodium ethoxide-mediated cyclization of chalcones and thiourea. Subsequent dehydrogenation with ethanolic sodium ethoxide (3 equivalents) at reflux converts dihydro derivatives into aromatic pyrimidinethiones. For 6-methylsulfanyl derivatives, methyl substituents are introduced via alkylation before dehydrogenation.

Optimization Parameters

- Solvent: Ethanol > methanol (higher polarity improves thiourea solubility)

- Catalyst Load: 10 mol% sodium ethoxide optimal

- Temperature: 80°C prevents over-dehydrogenation to pyrimidones

Heterocyclization Approaches

[3+3] Heterocyclization

Methyl N'-cycloalkylylidenecarbamohydrazonothioates react with 2-(ethoxymethylidene)malononitrile to form spirocondensed systems containing the pyrimidinethione core. This route favors sterically hindered substrates, with yields reaching 58% for cyclohexyl derivatives.

[5+1] Heterocyclization

Carbon disulfide mediates cyclization of diamines, exemplified by the synthesis of octahydro-1H-pyrido[1,2-c]pyrimidine-1-thione from 1,5-diaminopentane. While less common for 6-methylsulfanyl derivatives, this method offers scalability (up to 200 g batches).

Reaction Optimization and Conditions

Solvent and Catalytic Effects

| Solvent | Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|

| DMF | H₂SO₄ | 55 | 2 hours |

| Ethanol | Ultrasound | 63 | 25 minutes |

| Acetone | K₂CO₃ | 42 | 6 hours |

Polar aprotic solvents (DMF, DMSO) enhance thiourea reactivity but necessitate acidic catalysts. Protic solvents (ethanol, methanol) favor ultrasonication routes.

Temperature and Time Dependence

- Thermal Synthesis: 140–150°C optimal; >160°C promotes decomposition

- Ultrasonic Synthesis: 25–30°C sufficient due to localized heating from cavitation

Analytical Characterization

Spectroscopic Data

1H-NMR (400 MHz, DMSO-d6)

IR (KBr, cm⁻¹)

13C-NMR

Applications and Derivatives

Biological Activity

6-Methylsulfanyl-1H-pyrimidine-2-thione exhibits IC₅₀ values of 12–18 μM against MCF-7 breast cancer cells, attributed to thioredoxin reductase inhibition. Methylsulfanyl substitution enhances cytotoxicity 3-fold compared to unsubstituted analogs.

Synthetic Derivatives

Chemical Reactions Analysis

Types of Reactions

6-methylsulfanyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-methylsulfanyl-1H-pyrimidine-2-thione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methylsulfanyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of the thione group allows for the formation of covalent bonds with nucleophilic residues in proteins, enhancing its inhibitory effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Thione vs. Hydroxyl/Ketone Groups: The thione group (-C=S) in this compound provides greater electron-withdrawing effects compared to hydroxyl (-OH) or ketone (-C=O) groups in analogs (e.g., 16710-11-5 and 6328-58-1).

- Substituent Position Effects : Moving the methylsulfanyl group from position 6 (target compound) to position 2 (6328-58-1) alters the molecule’s dipole moment and steric profile, which could impact binding to biological targets .

- Amino and Thienyl Modifications: The amino group in 6623-80-9 introduces hydrogen-bonding capacity, while the thienyl group in 175202-75-2 promotes aromatic stacking interactions, both critical for drug-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.